Amberlyst(R) 15

Catalog No.
S664115
CAS No.
39389-20-3
M.F
C18H18O3S
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amberlyst(R) 15

CAS Number

39389-20-3

Product Name

Amberlyst(R) 15

IUPAC Name

1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11)

InChI Key

SIWVGXQOXWGJCI-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O

Canonical SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O

Catalysis:

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, also known as Amberlyst® 15 (H), is a strongly acidic cation exchange resin commonly used as a heterogeneous acid catalyst in various organic reactions. Its solid-state nature offers several advantages over traditional liquid acids, including:

  • Ease of separation: The catalyst can be easily separated from the reaction mixture by filtration, simplifying product purification [].
  • Reusability: The robust polymer structure allows for the catalyst to be reused multiple times, reducing waste and cost [].
  • Environmentally friendly: The solid-phase nature minimizes the amount of solvent required, making it a more environmentally friendly alternative to liquid acid catalysts [].

Amberlyst® 15 (H) has been employed in a wide range of reactions, including:

  • Esterification and transesterification: The catalyst efficiently promotes the formation of esters and transesterification reactions by removing water molecules [].
  • Michael addition: This reaction type involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Amberlyst® 15 (H) effectively catalyzes Michael additions due to its ability to activate the electrophilic character of the carbonyl group [].
  • Prins cyclization: This reaction involves the cyclization of an alkene with a carbonyl group in the presence of a Lewis acid. Amberlyst® 15 (H) can act as a Lewis acid catalyst for Prins cyclization reactions [].

Chromatography:

The unique properties of Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene make it a valuable material for chromatographic separations. Its applications include:

  • High-performance liquid chromatography (HPLC): Amberlyst® 15 (H) can be used as a stationary phase in HPLC for the separation of various organic compounds, including pharmaceuticals, biomolecules, and environmental pollutants. The acidic functional groups on the resin surface interact with the analytes through ionic interactions, enabling selective separation based on charge and polarity.
  • Thin-layer chromatography (TLC) and paper chromatography: The resin can be incorporated into the stationary phase of TLC plates or paper sheets for the separation of analytes. Similar to HPLC, the acidic groups facilitate separation based on ionic interactions and polarity differences.

Amberlyst 15 is a widely used solid acid catalyst, specifically a macroporous sulfonic acid resin. It is known for its high catalytic activity in various organic reactions, making it an essential tool in synthetic organic chemistry. The resin is characterized by its ability to facilitate reactions under mild conditions, often leading to high yields of products while minimizing side reactions. Amberlyst 15 is particularly valued for its recyclability, allowing it to be reused multiple times without significant loss of activity, which contributes to its cost-effectiveness and environmental sustainability .

  • Potential skin and eye irritation: Similar to styrene, the polymer may cause irritation upon contact.
  • Dust inhalation hazards: Inhalation of dust particles during handling could be problematic.
, including:

  • Esterification: It effectively catalyzes the esterification of carboxylic acids with alcohols, producing esters efficiently at room temperature .
  • Aza-Michael Reactions: The catalyst facilitates the reaction between amines and α,β-unsaturated carbonyl compounds, yielding valuable products under mild conditions .
  • Synthesis of Heterocycles: Amberlyst 15 has been employed in the synthesis of various heterocyclic compounds, such as tetrazoles and furans, demonstrating its versatility in organic synthesis .

Amberlyst 15 is synthesized through the sulfonation of polystyrene-divinylbenzene copolymers. The process involves:

  • Polymerization: The copolymer is first synthesized by polymerizing styrene and divinylbenzene.
  • Sulfonation: The resulting copolymer is treated with concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups onto the polymer backbone.
  • Washing and Drying: The sulfonated resin is washed to remove unreacted reagents and then dried to obtain Amberlyst 15 in its final form .

Amberlyst 15 has numerous applications across various fields:

  • Organic Synthesis: It is extensively used in synthesizing pharmaceuticals, agrochemicals, and fine chemicals due to its efficiency in catalyzing diverse reactions .
  • Environmental Chemistry: The catalyst plays a role in wastewater treatment processes by facilitating the degradation of organic pollutants .
  • Polymer Production: Amberlyst 15 is involved in producing polytetramethylene glycol and other polymers through condensation reactions .

Research on interaction studies involving Amberlyst 15 has focused on its catalytic properties and reusability. Studies indicate that the catalyst maintains high activity across multiple reaction cycles, with minimal changes in structure or performance. Its interactions with various substrates have been characterized through kinetic studies, revealing insights into reaction mechanisms and efficiency under different conditions .

Amberlyst 15 stands out among other solid acid catalysts due to its unique properties:

CompoundTypeKey Features
Amberlyst 15Macroporous sulfonic acid resinHigh catalytic activity, excellent recyclability
Amberlite 120Strong acid cation exchange resinLower catalytic efficiency compared to Amberlyst 15
NafionProton-conducting polymerHigher cost; used primarily in fuel cells
Dowex 50WX8Cation exchange resinLess effective for organic synthesis compared to Amberlyst 15

Amberlyst 15's superior performance in terms of catalytic activity and ease of recycling distinguishes it from these similar compounds, making it a preferred choice for many synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Divinylbenzene-styrenesulfonic acid copolymer

General Manufacturing Information

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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